Carbovir Monophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

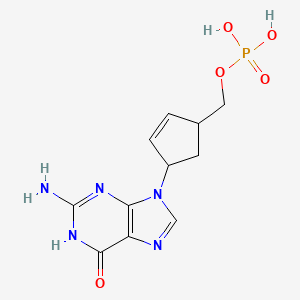

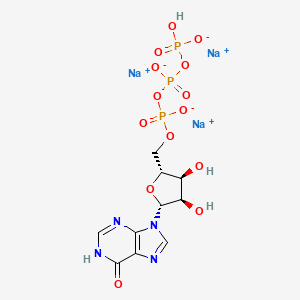

Carbovir Monophosphate is an organic phosphate compound that is the 5’-monophosphate derivative of (−)-carbovir. It is a carbocyclic analog of 2’,3’-dideoxyguanosine and exhibits significant antiviral activity, particularly against the human immunodeficiency virus (HIV). This compound is a crucial intermediate in the metabolic pathway of carbovir, which is known for its potent inhibitory effects on HIV replication .

Wirkmechanismus

Target of Action

Carbovir Monophosphate primarily targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV) . This enzyme is crucial for the replication of the virus’s genetic material .

Mode of Action

This compound, as an analogue of 2’,3’-dideoxyguanosine, interacts with its target by inhibiting the reverse transcriptase enzyme . It is metabolized to Carbovir Triphosphate (CBV-TP), which competes with the endogenous 2’-deoxyguanosine 5’-triphosphate (dGTP) in the viral DNA synthesis process . This competition inhibits the replication of the virus’s genetic material .

Biochemical Pathways

This compound is involved in a series of enzymatic phosphorylations. Initially, it is monophosphorylated by adenosine phosphotransferase. Then, a cytosolic enzyme causes deamination of the monophosphate to yield this compound. Finally, cellular kinases phosphorylate the compound to yield Carbovir Diphosphate and the active Carbovir Triphosphate .

Pharmacokinetics

This compound is extensively metabolized in the liver, with less than 2% excreted as unchanged drug in the urine . The terminal elimination half-life of Carbovir is approximately 1.5 hours . The antiviral effect of Carbovir is due to its intracellular anabolite, Carbovir-Triphosphate (CBV-TP). CBV-TP has been shown to have a long elimination half-life (>20 hours), supporting once-daily dosing .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibition of the reverse transcriptase enzyme, which controls the replication of the HIV’s genetic material . This inhibition results in the prevention of the virus’s replication and spread .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the stereoselectivity of its antiviral activity is determined by the enantiomeric specificity of a series of enzymatic phosphorylations . Additionally, the presence of other antiviral drugs can affect the metabolism of this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carbovir Monophosphate can be synthesized through the phosphorylation of carbovir. The process involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The reaction typically occurs in an organic solvent like dimethylformamide or pyridine, under controlled temperature conditions to ensure the selective formation of the monophosphate ester .

Industrial Production Methods: Industrial production of this compound involves large-scale phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, employing continuous monitoring and control of reaction parameters. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical-grade standards .

Analyse Chemischer Reaktionen

Types of Reactions: Carbovir Monophosphate undergoes several types of chemical reactions, including:

Phosphorylation: Conversion to diphosphate and triphosphate derivatives.

Hydrolysis: Breakdown into carbovir and inorganic phosphate under acidic or enzymatic conditions.

Oxidation and Reduction: Limited data on these reactions, but potential for oxidative degradation under harsh conditions.

Common Reagents and Conditions:

Phosphorylation: Phosphorus oxychloride, phosphoramidite reagents, dimethylformamide, pyridine.

Hydrolysis: Acidic or enzymatic conditions, water.

Oxidation: Strong oxidizing agents (hypothetical).

Major Products:

Phosphorylation: Carbovir diphosphate, carbovir triphosphate.

Hydrolysis: Carbovir, inorganic phosphate.

Wissenschaftliche Forschungsanwendungen

Carbovir Monophosphate has several scientific research applications:

Chemistry: Used as a model compound to study phosphorylation reactions and enzyme kinetics.

Biology: Investigated for its role in cellular metabolism and nucleotide synthesis.

Medicine: Key intermediate in the development of antiviral therapies, particularly for HIV treatment. It is studied for its pharmacokinetics and pharmacodynamics in various cell lines and animal models.

Industry: Utilized in the production of antiviral drugs and as a reference standard in quality control laboratories

Vergleich Mit ähnlichen Verbindungen

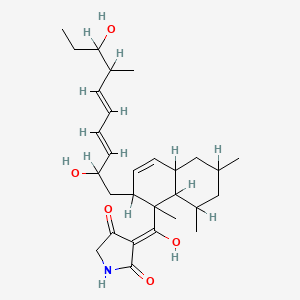

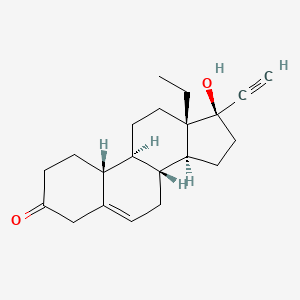

Abacavir: Another carbocyclic nucleoside analog with similar antiviral activity but different pharmacokinetic properties.

Acyclovir: An acyclic guanosine analog used primarily for herpes simplex virus infections.

Ganciclovir: A nucleoside analog used for cytomegalovirus infections

Uniqueness: Carbovir Monophosphate is unique due to its specific stereochemistry, which confers high selectivity and potency against HIV. Unlike some other nucleoside analogs, it has a carbocyclic structure that enhances its stability and reduces susceptibility to enzymatic degradation .

Eigenschaften

IUPAC Name |

[4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDRNVIJFVCXOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N5O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433559 |

Source

|

| Record name | Carbovir Monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144490-73-3 |

Source

|

| Record name | Carbovir Monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(17E)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione](/img/structure/B1146233.png)

![zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate](/img/structure/B1146244.png)

![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)